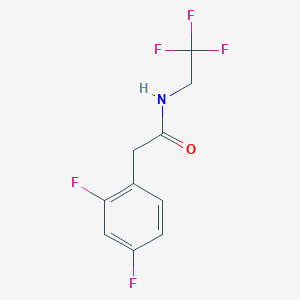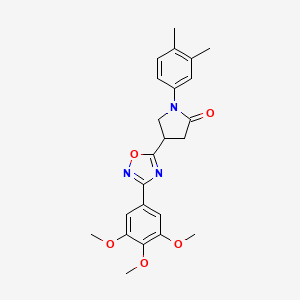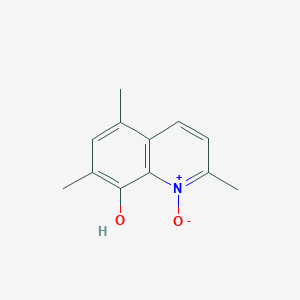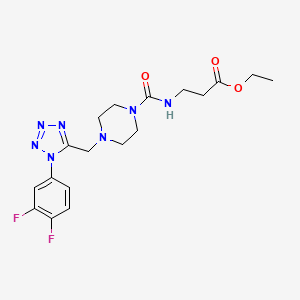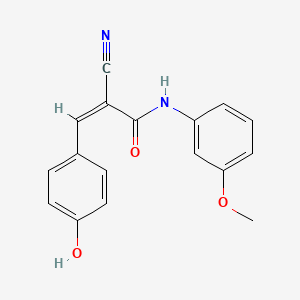
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CHM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential as a cancer therapy.
Mecanismo De Acción
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide works by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide can decrease cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its specificity for the Wnt/β-catenin signaling pathway. This makes it a potentially effective therapy for cancers that are driven by this pathway. Additionally, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have low toxicity in normal cells, making it a safer option than many traditional chemotherapy drugs.
One limitation of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain forms. Additionally, more research is needed to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans.
Direcciones Futuras
There are several potential future directions for research on (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. These include:
1. Further preclinical studies to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans.
2. Clinical trials to evaluate the safety and efficacy of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans with cancer.
3. Investigation of the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Development of new formulations of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide that improve solubility and ease of administration.
5. Investigation of the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in other diseases or conditions that involve dysregulation of the Wnt/β-catenin signaling pathway.
In conclusion, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is a synthetic compound that has shown promising results in preclinical studies as a potential cancer therapy. Its specificity for the Wnt/β-catenin signaling pathway and low toxicity in normal cells make it a promising candidate for further study. However, more research is needed to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans, as well as its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves several steps, including the condensation of 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to a cyanation reaction to form the final product, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been optimized to improve yield and purity, making it a viable option for further study.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment, specifically in targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the development and progression of many types of cancer, and targeting it has been a focus of cancer research for many years. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of this pathway, leading to decreased cancer cell proliferation and increased cell death.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-4-2-3-14(10-16)19-17(21)13(11-18)9-12-5-7-15(20)8-6-12/h2-10,20H,1H3,(H,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQWNDSPVDAYJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
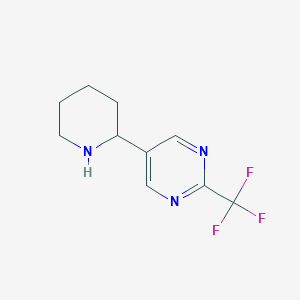

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)



![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)

